molecular formula C18H18N2O3S2 B2525307 4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 1798674-76-6

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2525307
CAS No.: 1798674-76-6
M. Wt: 374.47
InChI Key: XFWJUSSADOFTNS-UHFFFAOYSA-N
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Description

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a pyridine ring

Properties

IUPAC Name

4-methoxy-3-methyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-13-7-17(3-4-18(13)23-2)25(21,22)20-10-14-8-16(11-19-9-14)15-5-6-24-12-15/h3-9,11-12,20H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWJUSSADOFTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of 4-Methoxy-3-Methylbenzene

The benzene derivative undergoes sulfonation using chlorosulfonic acid (ClSO₃H) at 0–5°C to yield 4-methoxy-3-methylbenzenesulfonic acid. Excess chlorosulfonic acid is quenched with ice-water, and the product is isolated via filtration.

Conversion to Sulfonyl Chloride

The sulfonic acid is treated with phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C. This exothermic reaction requires stoichiometric PCl₅ (1.0–1.2 equivalents) to ensure complete conversion:
$$
\text{RSO}3\text{H} + \text{PCl}5 \rightarrow \text{RSO}2\text{Cl} + \text{POCl}3 + \text{HCl}
$$
Key Conditions :

  • Solvent: Methylene chloride (optimal for solubility and reactivity).
  • Catalyst: N,N-Dimethylformamide (0.5–1.0 mol%) accelerates the reaction.
  • Yield: 85–92% after aqueous workup and solvent evaporation.

Preparation of (5-(Thiophen-3-yl)Pyridin-3-yl)Methanamine

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling attaches the thiophene moiety to the pyridine ring. 5-Bromopyridin-3-ylmethanol reacts with thiophen-3-ylboronic acid in the presence of Pd(PPh₃)₄ (2 mol%) and Na₂CO₃ in a dioxane/water mixture (4:1 v/v) at 80°C for 12 hours.

Oxidation and Reductive Amination

The alcohol intermediate is oxidized to the aldehyde using MnO₂, followed by reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. This step introduces the primary amine group:
$$
\text{RCHO} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{RCH}2\text{NH}2
$$
Purification : Flash chromatography (silica gel, ethyl acetate/hexane) yields the amine at >95% purity.

Coupling Reaction to Form the Sulfonamide

Nucleophilic Substitution

The sulfonyl chloride (1.0 equivalent) reacts with (5-(thiophen-3-yl)pyridin-3-yl)methanamine (1.1 equivalents) in dichloromethane (DCM) containing triethylamine (2.0 equivalents) at 0–25°C. The base neutralizes HCl generated during the reaction:
$$
\text{RSO}2\text{Cl} + \text{H}2\text{N-R'} \xrightarrow{\text{Et}3\text{N}} \text{RSO}2\text{NH-R'} + \text{Et}_3\text{NH}^+\text{Cl}^-
$$
Optimization :

  • Temperature: 0°C minimizes side reactions (e.g., sulfonamide hydrolysis).
  • Solvent: DCM ensures high solubility of both reactants.
  • Yield: 78–84% after extraction and solvent removal.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Large-scale synthesis employs flow chemistry to enhance heat transfer and reduce reaction times. For example, the sulfonation step achieves 90% conversion in 10 minutes using a microreactor at 5°C.

Solvent Recycling

Methylene chloride is recovered via distillation, reducing costs and environmental impact. Industrial batches report solvent reuse for ≥5 cycles without yield loss.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.82 (d, J = 8.4 Hz, 1H, benzene-H), 3.89 (s, 3H, OCH₃), 2.41 (s, 3H, CH₃).
  • HRMS : m/z calculated for C₁₈H₁₉N₂O₃S₂ [M+H]⁺: 375.0912; found: 375.0915.

Purity Assessment

HPLC (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time = 12.3 min.

Challenges and Troubleshooting

Byproduct Formation

Phosphorus pentachloride may generate POCl₃, necessitating careful quenching with ice-water. Residual POCl₃ is removed via aqueous washes.

Amine Sensitivity

The primary amine oxidizes readily; thus, reactions are conducted under nitrogen with anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The thiophene and pyridine rings may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-methylbenzenesulfonamide
  • 5-(thiophen-3-yl)pyridine
  • N-(pyridin-3-ylmethyl)benzenesulfonamide

Uniqueness

4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups and heterocyclic rings. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .

Biological Activity

4-Methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on recent research findings, including case studies and relevant data tables.

Chemical Structure

The structure of this compound can be represented as follows:

C17H18N2O4S\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4\text{S}

This compound consists of a methoxy group, a methyl group, and a thiophenyl-pyridinyl moiety attached to a benzenesulfonamide core.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant inhibitory effects on various cancer cell lines. A notable study indicated that related compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as HeLa and MCF-7, demonstrating their potential as anticancer agents .

CompoundCell LineIC50 (µM)
Compound AHeLa1.76 ± 0.19
Compound BMCF-72.28
Compound CHCT-1163.67

These results suggest that the sulfonamide moiety may enhance the anticancer activity of these compounds by interfering with critical cellular pathways involved in tumor growth.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. Compounds with similar structures were found to significantly inhibit the release of pro-inflammatory cytokines in LPS-stimulated macrophages, indicating their potential use in treating inflammatory diseases .

CompoundCytokine Inhibition (%)
Compound DTNF-alpha (97.7%)
Compound EIL-6 (85%)

These findings highlight the compound's ability to modulate immune responses, making it a candidate for further research in anti-inflammatory therapies.

The mechanism of action for compounds like 4-methoxy-3-methyl-N-((5-(thiophen-3-yl)pyridin-3-y)methyl)benzenesulfonamide often involves interaction with specific molecular targets such as enzymes or receptors involved in cancer progression and inflammation. For instance, docking studies suggest that these compounds may bind to tubulin and inhibit its polymerization, effectively arresting the cell cycle at the G2/M phase .

Case Studies

  • Study on Anticancer Effects : A study evaluated the efficacy of various derivatives on cancer cell lines. Results indicated that modifications in the thiophene and pyridine rings significantly affected cytotoxicity and selectivity towards cancer cells compared to normal fibroblasts.
  • Anti-inflammatory Assessment : In vivo studies demonstrated that administration of related compounds reduced microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases.

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